![molecular formula C22H20N4O4 B2628050 3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879454-56-5](/img/structure/B2628050.png)
3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A cost-effective and competent approach has been established for the synthesis of pyrimido quinolines and pyrido [2,3-d]pyrimidines via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex and unique, contributing to its diverse applications in various fields.Chemical Reactions Analysis
The presence of electron-donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings of some synthesized compound may enhance the activity while the presence of electron-withdrawing groups like –OH and –NO2 at para position may reduce the activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its unique characteristics and potential applications.Scientific Research Applications
Synthesis and Chemical Properties
A significant area of research involves the synthesis of pyrimido[4,5-b]quinoline derivatives through various methods, reflecting their importance in organic chemistry and materials science. For instance, Damavandi and Sandaroos (2012) demonstrated the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives using a one-pot condensation method (Damavandi & Sandaroos, 2012). Similarly, Ji et al. (2008) developed an environmentally benign protocol for synthesizing pyrimido[4,5-b]quinoline derivatives via multicomponent reactions in ionic liquids, highlighting a greener approach to compound synthesis (Ji et al., 2008).
Applications in Materials Science
Research by Kawai, Kunitomo, and Ohno (1996) explored the geometrical changes in a flavoenzyme model compound through hydrogen bonding, indicating the potential of pyrimido[4,5-b]quinoline derivatives in the study of enzyme mimics and redox processes (Kawai, Kunitomo, & Ohno, 1996).
Corrosion Inhibition
Verma et al. (2016) investigated the use of 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments, demonstrating their effectiveness in protecting industrial materials (Verma et al., 2016).
Antifungal Activity
Araghi et al. (2020) conducted a study on the antifungal activity of pyrimido[4,5-b]quinolin derivatives, showcasing their potential in developing new antifungal agents (Araghi et al., 2020).
Innovative Synthetic Methods
Recent advancements include the development of novel synthetic approaches to functionalize pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via three-component one-pot reactions, as demonstrated by Aknin et al. (2010), which highlights the versatility and utility of these compounds in organic synthesis (Aknin et al., 2010).
properties
IUPAC Name |
3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-3-4-12-25-20(14-8-7-9-15(13-14)26(29)30)23-21-18(22(25)28)19(27)16-10-5-6-11-17(16)24(21)2/h5-11,13H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNLWAMEOWWUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

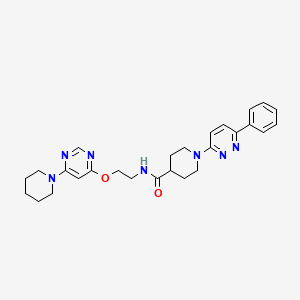
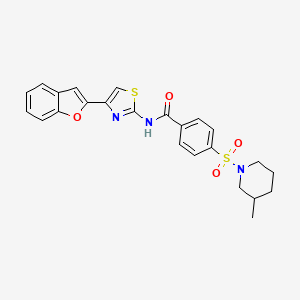
![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2627971.png)
![4-[[3-[(4-Methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2627973.png)
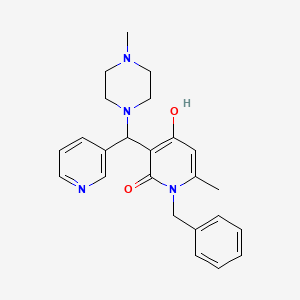
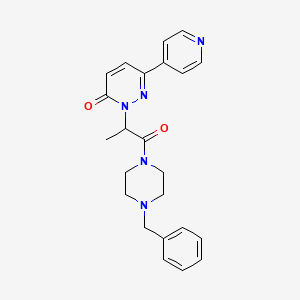
![4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2627980.png)
![methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2627981.png)
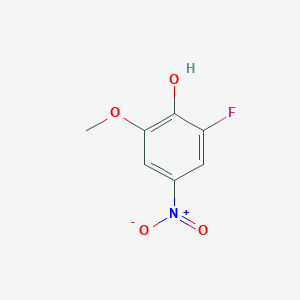
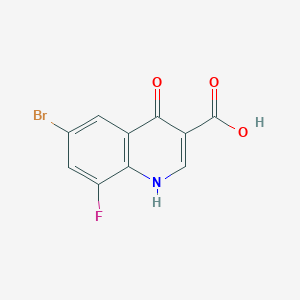
![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)
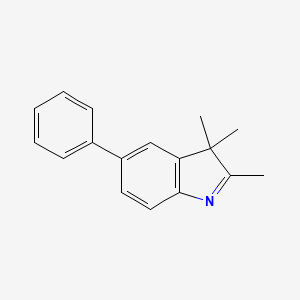
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2627987.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)